molecular formula C22H22O4 B2987336 Millepachine

Millepachine

Cat. No.: B2987336
M. Wt: 350.4 g/mol
InChI Key: GZUOKKIDYHPTAZ-YRNVUSSQSA-N
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Description

Millepachine is a bioactive natural product isolated from the seeds of Millettia pachycarpa. It is a novel chalcone compound known for its potential antitumor activity. This compound has been studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Millepachine can be synthesized through various synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone structure. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the seeds of Millettia pachycarpa. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Millepachine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Millepachine has a wide range of scientific research applications, including:

Mechanism of Action

Millepachine exerts its effects by inducing cell cycle arrest at the G2/M phase and causing apoptosis through the mitochondrial apoptotic pathway. It inhibits the activity of cyclin-dependent kinase 1, leading to cell cycle arrest. This compound also induces the generation of reactive oxygen species, which contribute to mitochondrial membrane potential collapse and activation of caspases, ultimately leading to apoptosis .

Comparison with Similar Compounds

Millepachine is unique compared to other chalcone compounds due to its specific structure and potent antitumor activity. Similar compounds include:

This compound stands out due to its ability to induce cell cycle arrest and apoptosis through specific molecular pathways, making it a promising candidate for further drug development .

Properties

IUPAC Name

(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUOKKIDYHPTAZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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